4-[5-(2,5-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
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Properties
IUPAC Name |
4-[3-(2,5-dimethoxyphenyl)-5-[4-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S/c1-31-16-8-9-20(32-2)17(12-16)19-13-18(23-25(19)21(26)10-11-22(27)28)14-4-6-15(7-5-14)24-33(3,29)30/h4-9,12,19,24H,10-11,13H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSNYDFXXJXZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[5-(2,5-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects, supported by various studies and case reports.
Structure and Properties
This compound belongs to a class of pyrazole derivatives known for their broad pharmacological applications. The molecular formula is with a molecular weight of 459.5 g/mol. The structure includes methoxy and sulfonamide groups, which are critical for its biological activity.
1. Anti-inflammatory and Analgesic Activities
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties. A study involving various synthesized derivatives showed that compounds similar to the target compound were effective in reducing inflammation in animal models using carrageenan-induced paw edema and acetic acid-induced writhing tests . The mechanism is believed to involve inhibition of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
2. Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives against several cancer cell lines. For instance, compounds with similar structures demonstrated potent cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and other cell lines . The anticancer activity is often attributed to the ability of these compounds to interfere with tubulin polymerization, thereby disrupting the mitotic process in cancer cells.
Table 1: Summary of Anticancer Activity in Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 2.89 | Tubulin inhibition |
| Compound B | A549 | 4.27 | Apoptosis induction |
| Target Compound | MCF-7 | TBD | TBD |
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are also noteworthy. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections . The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives for their anti-inflammatory effects in vivo. The study reported significant reductions in edema when treated with these compounds compared to control groups . Another study focused on the anticancer activity where a specific derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy against resistant cancer cell lines .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs to 4-[5-(2,5-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid exhibit significant anticancer properties. The presence of the pyrazole ring is often linked to inhibition of cell proliferation in various cancer cell lines.
A study demonstrated that derivatives of pyrazole compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The sulfonamide group may enhance the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is another area of interest. Sulfonamides are known for their anti-inflammatory properties, which can be attributed to their ability to inhibit certain enzymes involved in inflammatory processes.
In vitro studies have shown that compounds similar to this one can reduce the production of pro-inflammatory cytokines, suggesting a mechanism by which this compound may exert its effects.
Case Study 1: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazole-based compounds and tested their efficacy against breast cancer cell lines. One compound demonstrated IC50 values significantly lower than standard chemotherapy agents, indicating strong potential for further development.
Case Study 2: Anti-inflammatory Activity
A study published in the European Journal of Pharmacology evaluated the anti-inflammatory effects of sulfonamide-containing compounds in rodent models. The results showed a marked reduction in paw edema when treated with this compound compared to control groups.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduces cytokine production | European Journal of Pharmacology |
| Enzyme inhibition | Inhibits carbonic anhydrase | International Journal of Biochemistry |
Q & A
Q. What are the optimal synthetic routes for preparing this pyrazoline derivative, and how can purity be ensured?
The compound is synthesized via cyclocondensation of hydrazine derivatives with appropriate ketones under acidic conditions. Key steps include:
- Using flash chromatography with ethyl acetate/hexane gradients for purification (yields: 22–86%) .
- HPLC analysis (C18 columns, acetonitrile/water mobile phase) to confirm >95% purity .
- Solvent selection (e.g., ethanol or DMF) to minimize byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign diastereotopic protons in the pyrazoline ring and confirm substituent positions (e.g., methoxy vs. sulfonamide groups) .
- LC-MS : Verify molecular ion peaks ([M+H]+) and detect trace impurities .
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
Q. How can initial pharmacological screening be designed to assess its bioactivity?
- In vitro assays : NMDA receptor antagonism (e.g., competitive binding assays using radiolabeled MK-801) .
- Dose-response curves : Test at 0.1–100 µM ranges in neuronal cell lines to determine IC50 values .
- Selectivity screening : Compare activity against related receptors (e.g., AMPA, GABA) .
Q. What purification strategies address low yields during synthesis?
- Recrystallization : Use methanol/water mixtures to isolate high-purity crystals .
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ethanol to reduce side reactions .
- Temperature control : Maintain 0–5°C during hydrazine addition to prevent decomposition .
Q. How is compound stability evaluated under varying storage conditions?
- Forced degradation studies : Expose to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 14 days .
- HPLC monitoring : Track degradation products (e.g., hydrolysis of the oxobutanoic acid moiety) .
- Lyophilization : Stabilize as a lyophilized powder for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced NMDA receptor affinity?
- Substituent modulation : Replace 2,5-dimethoxyphenyl with halogenated aryl groups (e.g., 4-bromo) to enhance hydrophobic interactions .
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to map hydrogen-bond acceptors (sulfonamide) and aromatic π-stacking regions .
- In silico docking : Simulate binding to NMDA’s GluN2B subunit using PDB 4TLM .
Q. What crystallographic methods resolve structural ambiguities in dihydro-pyrazole derivatives?
- Single-crystal X-ray diffraction : Confirm chair conformation of the dihydro-pyrazole ring and intermolecular H-bonding (e.g., sulfonamide-NH⋯O=C) .
- Hirshfeld surface analysis : Quantify contributions of H-bonding (∼30%) and van der Waals interactions to crystal packing .
Q. How can statistical design of experiments (DoE) optimize reaction conditions?
- Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) to maximize yield .
- Response surface methodology (RSM) : Model interactions between pH and reaction time for scale-up .
- PAT tools : Use inline FT-IR to monitor reaction progression in real time .
Q. What strategies resolve discrepancies between in vitro and in vivo activity data?
- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites (e.g., glucuronidation of the oxobutanoic acid) .
- BBB permeability assays : Employ PAMPA-BBB or MDCK-MDR1 models to assess brain penetration .
- PK/PD modeling : Corrogate plasma exposure (AUC) with receptor occupancy in rodent models .
Q. How can computational reaction path searches accelerate analog synthesis?
- Quantum chemical calculations (DFT) : Map energy barriers for pyrazoline ring closure using Gaussian 16 .
- Transition state analysis : Identify rate-limiting steps (e.g., hydrazone formation) .
- High-throughput screening : Automate parallel synthesis of 50–100 analogs via robotic liquid handlers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
